molecular formula C17H17N3O B2857054 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea CAS No. 852140-64-8

1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea

Cat. No.: B2857054
CAS No.: 852140-64-8
M. Wt: 279.343
InChI Key: NNLXUOHCCNJYIT-UHFFFAOYSA-N
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Description

1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . This particular urea-linked compound is designed for investigators exploring novel therapeutic agents, especially in the field of cancer. Its molecular structure incorporates key features seen in potent tubulin polymerization inhibitors, which are a validated target for anticancer drug development . Compounds with structural similarities to 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea have demonstrated potent antiproliferative activities against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HT-29) carcinomas . The proposed mechanism of action for such molecules involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, often via binding at the colchicine site . This interaction leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells . Beyond its potential in oncology, the indole core is associated with a wide spectrum of other biological activities, including antiviral, anti-inflammatory, and antimicrobial properties, making this compound a versatile scaffold for broader pharmacological investigation . Researchers can utilize this chemical as a key intermediate for further synthetic modification or as a reference standard in bioactivity screening assays. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-9-14-10-13(7-8-16(14)19-12)11-18-17(21)20-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXUOHCCNJYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330087
Record name 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852140-64-8
Record name 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indolization for Indole Core Construction

The Fischer indole synthesis remains the most widely employed method for constructing the 2-methylindole moiety. As demonstrated in patent US5942536A, this method involves reacting 4-nitrophenylhydrazine (1) with a methyl-substituted aminoketone (2) under acidic conditions. For example:

$$
\text{4-Nitrophenylhydrazine} + \text{3-Methylaminopropiophenone} \xrightarrow{\text{HCl, EtOH}} \text{5-Nitro-2-methyl-1H-indole} \quad
$$

Reduction of the nitro group (e.g., catalytic hydrogenation) yields 5-amino-2-methyl-1H-indole (3) . Subsequent Mannich reaction with formaldehyde and ammonium chloride introduces the aminomethyl group at position 5, forming 5-(aminomethyl)-2-methyl-1H-indole (4) .

Key Parameters:

  • Acid Catalyst : Concentrated HCl or BF₃·Et₂O in acetic acid.
  • Temperature : 80–120°C for 6–48 hours.
  • Yield : 65–82% after optimization.

Friedel-Crafts Alkylation for Direct Functionalization

An alternative route reported by Suhana and Rajeswari employs Friedel-Crafts acylation to install substituents on pre-formed indoles. For instance, reacting 2-methylindole with chloromethyl phenyl ketone in dichloromethane using AlCl₃ yields 5-(chloromethyl)-2-methyl-1H-indole. Ammonolysis then converts the chloro group to an amine:

$$
\text{5-(Chloromethyl)-2-methyl-1H-indole} \xrightarrow{\text{NH₃, MeOH}} \text{5-(Aminomethyl)-2-methyl-1H-indole} \quad
$$

Advantages :

  • Avoids multi-step reductions.
  • Higher functional group tolerance compared to Fischer indolization.

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

The classical approach involves reacting 5-(aminomethyl)-2-methyl-1H-indole (4) with phenyl isocyanate (5) in anhydrous dichloromethane or THF:

$$
\text{4} + \text{Ph-NCO} \xrightarrow{\text{Et₃N, 0–25°C}} \text{1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea} \quad
$$

Optimization Insights :

  • Solvent : Polar aprotic solvents (THF, DCM) improve reactivity.
  • Base : Triethylamine or DMAP accelerates the reaction.
  • Yield : 70–88% after recrystallization from ethanol/water.

Carbonyldiimidazole (CDI)-Mediated Urea Synthesis

To avoid toxic isocyanates, the PMC study highlights CDI as a phosgene substitute. The protocol involves:

  • Activating the amine (4) with CDI to form an imidazolide intermediate (6) .
  • Reacting 6 with aniline in aqueous medium:

$$
\text{4} + \text{CDI} \rightarrow \text{6} \xrightarrow{\text{PhNH₂, H₂O}} \text{Target Urea} \quad
$$

Conditions :

  • Temperature : 25°C, 12–24 hours.
  • Yield : 75–92% with >95% purity.

Reductive Amination-Urea Tandem Approach

A patent-derived method combines reductive amination and urea formation in one pot:

  • Condense 5-nitro-2-methyl-1H-indole with glyoxylic acid to form an imine.
  • Reduce with NaBH₄ to introduce the aminomethyl group.
  • React in situ with phenyl carbamate (7) under basic conditions:

$$
\text{5-Nitro-2-methyl-1H-indole} \xrightarrow{\text{NH₂CH₂COOH, NaBH₄}} \text{4} \xrightarrow{\text{7, K₂CO₃}} \text{Target Urea} \quad
$$

Benefits :

  • Eliminates intermediate isolation.
  • Total yield improves to 68–74%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Advantages
Fischer + Isocyanate Ph-NCO, HCl 70–88 90–95 High scalability
Friedel-Crafts + CDI CDI, AlCl₃ 75–92 95–99 Avoids phosgene derivatives
Reductive Tandem NaBH₄, Phenyl carbamate 68–74 85–90 One-pot protocol

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization : Ethanol/water (3:1) removes unreacted aniline.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for intermediates.
  • HPLC : C18 column, acetonitrile/water gradient for analytical purity >99%.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.45–7.20 (m, 5H, Ph), 6.95 (d, J = 8.2 Hz, 1H, indole-H), 6.38 (s, 1H, indole-H), 4.25 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

  • Regioselectivity in Fischer Indolization :

    • Use of electron-donating groups (e.g., methyl) at position 2 directs cyclization to position 5.
    • BF₃·Et₂O enhances selectivity for 5-substituted indoles.
  • Urea Hydrolysis :

    • Anhydrous conditions and low temperatures (0–5°C) prevent decomposition during isocyanate reactions.
  • Byproduct Formation :

    • Symmetrical ureas are minimized by employing a 1:1 ratio of amine to isocyanate.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylurea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the phenylurea group under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylurea group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Key Compounds:

Forchlorfenuron (FCF; 1-(2-Chloropyridin-4-yl)-3-phenylurea) : A plant growth regulator with a chloropyridine substituent.

1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea : Features a pyrazole core with tert-butyl and amino groups.

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives : Trifluoromethyl-substituted ureas with tetrazole rings.

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea Phenylurea 2-Methylindole-methyl C₁₇H₁₆N₃O 278.33
Forchlorfenuron (FCF) Phenylurea 2-Chloropyridin-4-yl C₁₂H₁₀ClN₃O 247.68
1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea Phenylurea Pyrazole, tert-butyl, 3-aminophenyl C₂₀H₂₃N₅O 357.44
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea Phenylurea Tetrazole, trifluoromethylphenyl C₁₅H₁₁F₃N₆O 372.29

Physicochemical and Spectral Properties

Key Observations:

  • Melting Points :
    • Trifluoromethylphenyl-tetrazole ureas () exhibit high melting points (180–220°C), attributed to strong hydrogen bonding and aromatic stacking .
    • Forchlorfenuron’s metabolic stability in Cunninghamella elegans suggests moderate solubility, aligning with its chloropyridine hydrophobicity .
Table 2: Spectral Data Comparison
Compound Type Key Spectral Features Reference
Indole-imidazole hybrids Distinct ¹H-NMR signals: δ 7.8–8.2 ppm (imidazole H), δ 6.5–7.5 ppm (indole H)
Tetrazole-phenyl ureas IR peaks: 1680–1700 cm⁻¹ (urea C=O), 1120 cm⁻¹ (C-F stretch)
Forchlorfenuron (FCF) HRMS: m/z 247.06 [M+H]⁺; ¹³C-NMR δ 152.3 (urea carbonyl)

Biological Activity

1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}

This structure includes an indole moiety and a phenylurea group, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa4.2
A5490.71
MCF-71.88
HCT1160.95

The compound's mechanism includes interaction with key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

The biological effects of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The indole moiety can bind to active sites of enzymes, inhibiting their activity.
  • Protein Interaction : The phenylurea group forms hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-protein complex.
  • Pathway Modulation : These interactions can modulate various biochemical pathways, leading to observed effects such as cell cycle arrest and apoptosis induction.

Study on Anticancer Efficacy

In a study conducted by Zhang et al., derivatives of indole were synthesized and tested for their antiproliferative effects against several cancer cell lines. The most potent derivative exhibited an IC50 value of 0.71 μM against HepG2 cells, showcasing the potential of indole derivatives in cancer therapy .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound, revealing significant activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling reactions between indole derivatives and phenylurea precursors. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (reflux vs. room temperature), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization ensures high purity. Experimental design tools like factorial design can systematically optimize yield by varying substrate ratios, temperature, and reaction time .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive structural elucidation, including bond angles and intermolecular interactions, as demonstrated in indole-urea derivatives . Infrared (IR) spectroscopy identifies functional groups like urea carbonyls (~1650 cm⁻¹) .

Q. How can initial biological screening assays be designed to evaluate the compound’s bioactivity?

  • Answer : Use in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold (e.g., indole-based inhibitors). For example, enzyme inhibition assays (e.g., fluorescence-based) with recombinant proteins, or cell viability assays (MTT) for cytotoxicity profiling. Dose-response curves (IC₅₀) and positive/negative controls are critical for reliability .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

  • Answer : Employ meta-analysis to identify variables such as assay conditions (pH, temperature), cell line variability, or batch-to-batch compound purity differences. Statistical tools like ANOVA or mixed-effects models can isolate confounding factors. Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic activity) ensures reproducibility .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes with biological targets?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model protein-ligand interactions, focusing on key residues in binding pockets. Machine learning models trained on indole-urea datasets can prioritize synthetic modifications .

Q. How can advanced experimental designs improve the scalability and environmental sustainability of synthesis?

  • Answer : Response Surface Methodology (RSM) identifies optimal solvent systems (e.g., green solvents like ethanol/water mixtures) and catalyst loadings to minimize waste. Membrane separation technologies (nanofiltration) enhance purification efficiency. Life Cycle Assessment (LCA) metrics evaluate solvent toxicity and energy consumption .

Methodological Notes

  • Data Sources : Prioritize PubChem , NIST , and crystallographic databases for structural and physicochemical data.
  • Conflict Resolution : Cross-reference experimental data with computational predictions to validate mechanisms (e.g., reaction intermediates or binding kinetics) .

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